clophen A60
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Overview
Description
Clophen A60 is a technical formulation of chlorobiphenyls, also known as polychlorinated biphenyls (PCBs). These compounds have been widely used in various industrial applications due to their chemical stability and insulating properties. they have also been identified as environmental contaminants with significant health risks .
Mechanism of Action
Target of Action
Clophen A60 is a technical chlorobiphenyl formulation, which is part of the Clophen family . It primarily targets the environment, food, and human body contaminants . The compound’s primary targets are the chlorobiphenyls (CBs), chlorodibenzofurans (CDFs), and chloronaphthalenes (CNs) .
Mode of Action
This compound interacts with its targets by introducing a complex mixture of tens of congeners . These congeners are found and quantified as principal constituents in an original technical CB formulation . The interaction results in changes in the composition, absolute concentrations, environmental and body distribution, and elimination rates of all congeners constituting or contaminating the sample .
Biochemical Pathways
It is known that the compound forms complex mixtures with tens of congeners
Pharmacokinetics
It is known that the compound has a significant impact on the environment and body distribution .
Result of Action
The result of this compound’s action is the creation of a globally diffused environmental, food, and human body contaminants . The compound, when contained in any man-derived product at a concentration exceeding 50 mg/kg, is considered hazardous waste .
Action Environment
The action environment of this compound is primarily the environment, food, and human body contaminants . Environmental factors such as the presence of other contaminants, temperature, and pH can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Clophen A60 plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to the formation of reactive metabolites that may bind to cellular macromolecules, causing oxidative stress and cellular damage. Additionally, this compound can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, leading to altered gene expression and disruption of normal cellular functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce the expression of cytochrome P450 enzymes, leading to increased oxidative stress and potential DNA damage. It can also disrupt calcium homeostasis, affecting cellular signaling and function. Furthermore, this compound has been associated with altered lipid metabolism, leading to changes in cellular energy balance and membrane integrity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the AhR, leading to its activation and subsequent translocation to the nucleus. Once in the nucleus, the AhR complex binds to specific DNA sequences, resulting in the transcription of target genes involved in xenobiotic metabolism and detoxification. Additionally, this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, leading to disrupted neurotransmission and potential neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable and resistant to degradation, which can lead to its accumulation in biological systems over time. Long-term exposure to this compound has been associated with chronic health effects, including endocrine disruption, immunotoxicity, and carcinogenicity. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to persistent alterations in gene expression and cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, this compound can cause significant toxic effects, including liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels. Additionally, high doses of this compound have been associated with increased mortality and severe health outcomes in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. This compound can also affect metabolic flux and metabolite levels, leading to altered energy balance and disruption of normal metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to serum albumin and other plasma proteins, facilitating its transport in the bloodstream. Within cells, this compound can interact with intracellular transporters, such as multidrug resistance-associated proteins (MRPs), influencing its localization and accumulation. This compound has been found to accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been shown to localize to various cellular compartments, including the endoplasmic reticulum (ER), mitochondria, and the nucleus. In the ER, this compound can disrupt protein folding and induce ER stress, leading to cellular dysfunction. In mitochondria, this compound can impair mitochondrial respiration and induce oxidative stress, contributing to cellular damage. Additionally, this compound can interact with nuclear receptors, influencing gene expression and cellular responses .
Preparation Methods
Clophen A60 is synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst, typically iron chloride. The degree of chlorination can be controlled by adjusting the reaction conditions, such as temperature and chlorine concentration . Industrial production methods often involve high-performance liquid chromatography (HPLC) for the separation and purification of the chlorinated biphenyls .
Chemical Reactions Analysis
Clophen A60 undergoes various chemical reactions, including:
Reduction: This reaction can reduce the chlorinated biphenyls to less chlorinated forms.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Clophen A60 has been extensively studied for its environmental impact and toxicological effects. It is used as a reference material in environmental chemistry to study the distribution and fate of PCBs in various ecosystems . In biology and medicine, this compound is used to investigate the mechanisms of toxicity and the effects of PCBs on human health . Industrially, it has been used in the production of electrical equipment, such as transformers and capacitors, due to its excellent insulating properties .
Comparison with Similar Compounds
Clophen A60 is similar to other technical PCB formulations, such as Aroclor and Kanechlor. it is unique in its specific composition of chlorinated biphenyl congeners . For example, this compound contains higher concentrations of certain congeners, such as CBs nos. 138, 153, and 180, compared to other formulations . This unique composition can influence its environmental behavior and toxicological profile .
Similar compounds include:
- Aroclor 1254
- Aroclor 1260
- Kanechlor 500
- Kanechlor 600
Properties
CAS No. |
11096-99-4 |
---|---|
Molecular Formula |
C9H8S |
Molecular Weight |
0 |
Origin of Product |
United States |
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